![molecular formula C23H23N3OSn B14637671 {(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-80-5](/img/structure/B14637671.png)
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure that combines a propylimino group, a triphenylstannyl group, and a cyanamide group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of triphenyltin chloride with a suitable cyanamide derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like dichloromethane or toluene is common to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps like recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triphenylstannyl group can be substituted with other groups using reagents like halogens or organometallic compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler organotin compounds. Substitution reactions can result in a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of {(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and proteins, affecting their function. It may also participate in redox reactions, altering cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltin chloride: A simpler organotin compound with similar applications in chemistry and biology.
Triphenyltin hydroxide: Another organotin compound used in various industrial applications.
Triphenyltin acetate: Known for its use in organic synthesis and catalysis
Uniqueness
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
51951-80-5 |
|---|---|
Molekularformel |
C23H23N3OSn |
Molekulargewicht |
476.2 g/mol |
IUPAC-Name |
triphenylstannyl N-cyano-N'-propylcarbamimidate |
InChI |
InChI=1S/3C6H5.C5H9N3O.Sn/c3*1-2-4-6-5-3-1;1-2-3-7-5(9)8-4-6;/h3*1-5H;2-3H2,1H3,(H2,7,8,9);/q;;;;+1/p-1 |
InChI-Schlüssel |
AUVKTZZVFWWAIR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCN=C(NC#N)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


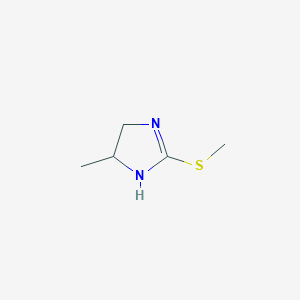
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
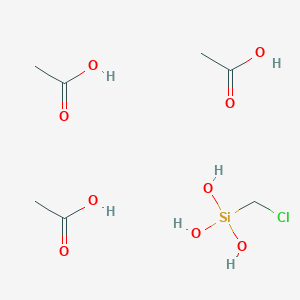
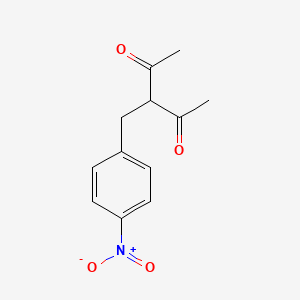
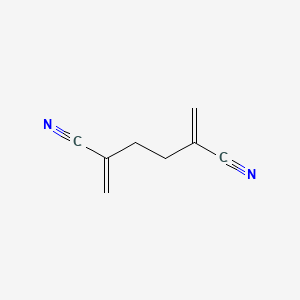
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
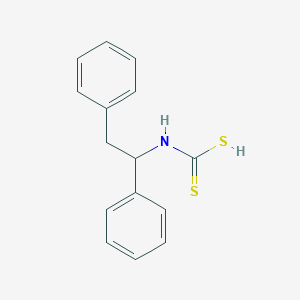
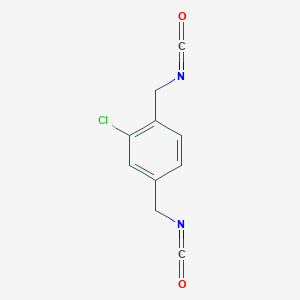
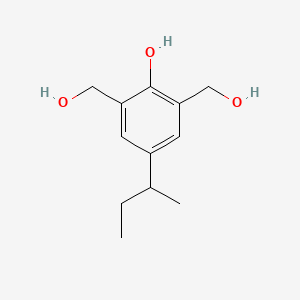
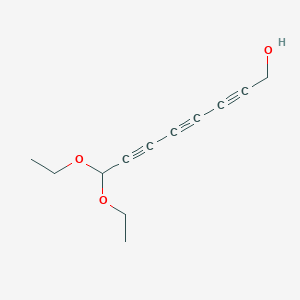
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
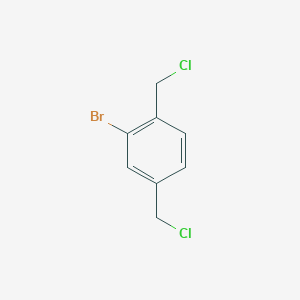
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
